molecular formula C20H11IO5 B6295968 5-Iodofluororescein CAS No. 620960-01-2

5-Iodofluororescein

Cat. No. B6295968
CAS RN: 620960-01-2
M. Wt: 458.2 g/mol
InChI Key: FOOKSDFIBYTHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodofluorescein (5-IF) is a fluorescent dye molecule that is used in a wide range of scientific applications. It is among the most commonly used fluorescent dyes and is especially useful in biochemical and physiological research due to its high fluorescence intensity. 5-IF is synthesized from the reaction of 5-iodo-2-hydroxyphenylacetic acid and 1,3-diaminobenzene in the presence of a base. It is a fluorescent dye that has a wide range of applications in scientific research, including the study of cell signaling pathways, protein-protein interactions, and metabolic processes.

Mechanism of Action

5-Iodofluororescein is a fluorescent dye molecule that is excited by ultraviolet light and emits light in the visible range. When excited by ultraviolet light, the dye molecule absorbs energy and is converted to an excited state. In this excited state, the dye molecule emits light in the visible range. The emission of light is dependent on the wavelength of the incident light and the dye molecule’s environment.
Biochemical and Physiological Effects
5-Iodofluororescein has been used to study biochemical and physiological processes in cells. It has been used to study the effects of various drugs on cells and to study the effects of various hormones on cells. It has also been used to study the effects of various toxins on cells. In addition, 5-Iodofluororescein has been used to study the effects of various compounds on the metabolism of cells.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Iodofluororescein is its high fluorescence intensity, which makes it an ideal dye for studying biochemical and physiological processes in cells. In addition, 5-Iodofluororescein is relatively easy to synthesize and can be used in a wide range of applications. However, there are some limitations to using 5-Iodofluororescein in lab experiments. For example, the dye molecule has a relatively short emission lifetime, which can limit its usefulness in some experiments. In addition, the dye molecule can be photobleached, which can limit its usefulness in long-term experiments.

Future Directions

The use of 5-Iodofluororescein in scientific research is likely to continue to expand in the future. One potential future direction is the development of new fluorescent dyes that are based on the 5-Iodofluororescein molecule. These new dyes could be used to study a wider range of biochemical and physiological processes in cells. In addition, 5-Iodofluororescein could be used to study the effects of various drugs on cells and to study the effects of various hormones on cells. Finally, 5-Iodofluororescein could be used to study the effects of various toxins on cells and to study the effects of various compounds on the metabolism of cells.

Synthesis Methods

The synthesis of 5-Iodofluororescein is relatively straightforward and can be done in a few steps. The reaction of 5-iodo-2-hydroxyphenylacetic acid and 1,3-diaminobenzene in the presence of a base is the key step in the synthesis of 5-Iodofluororescein. This reaction produces a fluorescent dye molecule with a high fluorescence intensity. The reaction is typically performed in aqueous solution and can be done in a few hours.

Scientific Research Applications

5-Iodofluororescein is widely used in scientific research due to its high fluorescence intensity. It is used to study cell signaling pathways, protein-protein interactions, and metabolic processes. It is also used to study cellular localization of proteins and enzyme activities. 5-Iodofluororescein is also used in flow cytometry, fluorescence microscopy, and in vitro assays.

properties

IUPAC Name

3',6'-dihydroxy-6-iodospiro[1-benzofuran-3,9'-xanthene]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11IO5/c21-10-1-4-13-16(7-10)26-19(24)20(13)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOKSDFIBYTHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C=C(C=C5)I)OC4=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodofluorescein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.